

# Apoptosis Inducer 31: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Apoptosis inducer 31*

Cat. No.: *B15568507*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Apoptosis Inducer 31**, a compound recognized for its potential in cancer research. This document synthesizes key data on its physicochemical properties, mechanism of action, and experimental applications, offering a valuable resource for professionals in the field.

## Core Compound Properties

**Apoptosis Inducer 31**, also identified as compound 19, is a semi-synthetic analogue of cardamonin. Its fundamental properties are summarized below.

| Property          | Value                                 | Citation |
|-------------------|---------------------------------------|----------|
| Molecular Weight  | 282.25 g/mol                          |          |
| Molecular Formula | $C_{14}H_{10}N_4O_3$                  |          |
| Synonyms          | Compound 19, HY-170321,<br>orb2945219 |          |

## Mechanism of Action and Signaling Pathways

**Apoptosis Inducer 31** exerts its anticancer effects through the induction of caspase-dependent apoptosis and modulation of key cellular signaling pathways. Experimental

evidence indicates that it can induce DNA damage, leading to cell cycle arrest at the G2/M phase. This is followed by the activation of initiator and effector caspases, ultimately leading to programmed cell death. Furthermore, this compound has been shown to inhibit the mTOR and Akt signaling pathways, both of which are critical for cell survival and proliferation.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Apoptosis Inducer 31**.

## Quantitative Biological Activity

The cytotoxic and anti-proliferative activities of **Apoptosis Inducer 31** (Compound 19) have been evaluated in various cancer cell lines. The  $IC_{50}$  and  $GI_{50}$  values from these studies are presented below.

| Cell Line                                | Assay Type | Value ( $\mu$ M)            | Citation                                |
|------------------------------------------|------------|-----------------------------|-----------------------------------------|
| A549 (Human Lung Carcinoma)              | MTS        | 13.2                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| HK1 (Human Nasopharyngeal Carcinoma)     | MTS        | 0.7                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| MDA-MB-468 (Human Breast Adenocarcinoma) | $GI_{50}$  | ~2.5 (estimated from graph) | <a href="#">[3]</a>                     |
| PANC-1 (Human Pancreatic Carcinoma)      | $GI_{50}$  | ~3.0 (estimated from graph) | <a href="#">[3]</a>                     |
| HCC1937 (Human Breast Carcinoma)         | $IC_{50}$  | ~4.0                        | <a href="#">[4]</a>                     |
| BT-474 (Human Breast Ductal Carcinoma)   | $IC_{50}$  | ~4.0                        | <a href="#">[4]</a>                     |
| 4T1 (Mouse Mammary Carcinoma)            | $IC_{50}$  | ~4.0                        | <a href="#">[4]</a>                     |

## Experimental Protocols

This section provides an overview of the methodologies used in the cited research to characterize the activity of **Apoptosis Inducer 31**.

## Cell Viability and Proliferation Assays

- MTS Assay: To determine the cytotoxic effects, A549 and HK1 cells were seeded in 96-well plates and treated with various concentrations of Compound 19 for a specified period. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. The absorbance was measured at 490 nm, and  $IC_{50}$  values were calculated.[\[1\]](#)[\[2\]](#)

- GI<sub>50</sub> Determination: For MDA-MB-468 and PANC-1 cells, the growth inhibitory effects were determined using a similar protocol with varying concentrations of the compound. The concentration that caused 50% growth inhibition (GI<sub>50</sub>) was determined from dose-response curves.[3]

## Cell Cycle Analysis

- Propidium Iodide Staining: Cancer cells were treated with **Apoptosis Inducer 31** for 24 hours. Subsequently, cells were harvested, fixed in ethanol, and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][3]

## Apoptosis Assays

- Caspase Activity Assay: The activation of caspases-3/7 and -9 was quantified using luminescent assays (Caspase-Glo® 3/7 and 9 Assays). Cells were treated with the compound, and the caspase activity was measured according to the manufacturer's instructions. Luminescence, proportional to caspase activity, was read using a plate reader. [1][2][3]
- Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells, treated cells were stained with Annexin V-FITC and propidium iodide. The stained cells were then analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered to be in early apoptosis, while dual-positive cells were in late apoptosis or necrosis.[3]

## Western Blot Analysis

- Protein Expression Analysis: To investigate the effect of **Apoptosis Inducer 31** on signaling proteins, treated cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against target proteins (e.g., PARP, Mcl-1, p-mTOR, p-4EBP1, p-Akt) and subsequently with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][3]



[Click to download full resolution via product page](#)

Caption: General experimental workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [research.monash.edu](http://research.monash.edu) [research.monash.edu]
- 2. Discovery of a highly active anticancer analogue of cardamonin that acts as an inducer of caspase-dependent apoptosis and modulator of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Semi-Synthetic Cu (II)-Cardamonin Complex Exerts Potent Anticancer Activity against Triple-Negative Breast and Pancreatic Cancer Cells via Inhibition of the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [d-nb.info](http://d-nb.info) [d-nb.info]

- To cite this document: BenchChem. [Apoptosis Inducer 31: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568507#apoptosis-inducer-31-molecular-weight\]](https://www.benchchem.com/product/b15568507#apoptosis-inducer-31-molecular-weight)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)